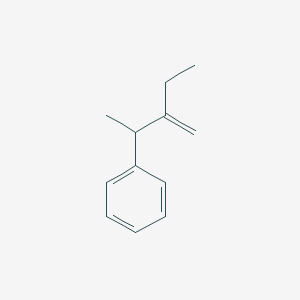![molecular formula C17H12N4 B14623527 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile CAS No. 55752-09-5](/img/structure/B14623527.png)
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is a Schiff base compound characterized by the presence of an amino group and a diphenylmethylidene group attached to a but-2-enedinitrile backbone. Schiff bases are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile typically involves the condensation reaction between diaminomaleonitrile and benzophenone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted Schiff bases.
科学的研究の応用
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile involves its ability to form stable complexes with metal ions. This is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity is believed to be related to its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Amino-3-[(phenylmethylidene)amino]but-2-enedinitrile: Similar structure but with a phenyl group instead of a diphenyl group.
2-Amino-3-[(p-tolylmethylidene)amino]but-2-enedinitrile: Contains a p-tolyl group instead of a diphenyl group.
Uniqueness
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is unique due to the presence of the diphenylmethylidene group, which enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
55752-09-5 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC名 |
2-amino-3-(benzhydrylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15(20)16(12-19)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,20H2 |
InChIキー |
AKKYHOZFHHZNHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC(=C(C#N)N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



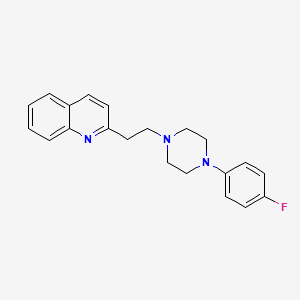
-lambda~5~-phosphane](/img/structure/B14623461.png)
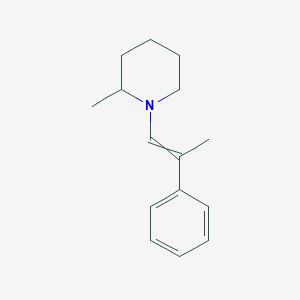
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
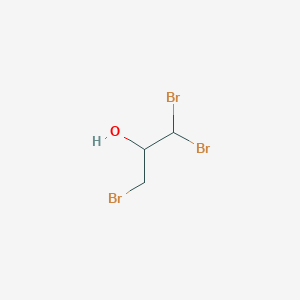
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
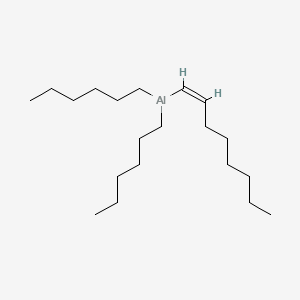
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
